

Spectroscopic data for 2-(2-Ethoxyphenyl)acetic acid (NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: 2-(2-Ethoxyphenyl)acetic acid

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Spectroscopic Profile of 2-(2-Ethoxyphenyl)acetic Acid: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(2-Ethoxyphenyl)acetic acid**, a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

2-(2-Ethoxyphenyl)acetic acid (CAS No. 70289-12-2) is an aromatic carboxylic acid derivative with significant applications in organic synthesis. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control in research and manufacturing processes. This guide presents a summary of its known spectroscopic properties and provides generalized experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(2-Ethoxyphenyl)acetic acid**. Where experimental data is not fully available, predicted values based on standard



spectroscopic principles are provided and noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-(2-Ethoxyphenyl)acetic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~11-12	Singlet (broad)	1H	-СООН	Position is concentration and solvent dependent.
6.8 - 7.3	Multiplet	4H	Ar-H	Complex pattern due to orthosubstitution.
4.08	Quartet	2H	-O-CH₂-CH₃	_
3.65	Singlet	2H	-CH2-COOH	_
1.42	Triplet	ЗН	-O-CH2-CH3	

Note: The chemical shifts for the ethoxy and acetic acid methylene protons have been reported as 1.28 ppm (likely a typo in the source, should be the methyl group) and 3.48 ppm respectively[1]. The values in the table are a combination of reported and predicted data for a more complete profile.

Table 2: 13C NMR Spectroscopic Data for 2-(2-Ethoxyphenyl)acetic acid



Chemical Shift (δ) ppm	Assignment	Notes
~176	C=O	Carboxylic acid carbon.
~156	Ar-C-O	Aromatic carbon attached to the ethoxy group.
~131	Ar-CH	
~128	Ar-CH	_
~124	Ar-C-CH ₂	Aromatic carbon attached to the acetic acid moiety.
~121	Ar-CH	
~112	Ar-CH	
~64	-O-CH ₂ -CH ₃	_
~36	-CH ₂ -COOH	_
~15	-O-CH ₂ -CH ₃	_

Note: Complete experimental ¹³C NMR data was not available. The presented data is based on predicted values and typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 2-(2-Ethoxyphenyl)acetic acid



Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
~3050	Medium	C-H stretch (Aromatic)
~2980, ~2870	Medium	C-H stretch (Aliphatic)
1730	Strong	C=O stretch (Carboxylic acid) [1]
~1600, ~1480	Medium to Strong	C=C stretch (Aromatic ring)
~1240	Strong	C-O stretch (Aromatic ether and carboxylic acid)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-(2-Ethoxyphenyl)acetic acid

m/z	Proposed Fragment	Notes
180	[M] ⁺	Molecular Ion
135	[M - COOH] ⁺	Loss of the carboxylic acid group.
107	[M - COOH - C2H4]+	Loss of ethylene from the ethoxy group following decarboxylation.
91	[C7H7] ⁺	Tropylium ion, a common fragment in compounds with a benzyl moiety.
45	[COOH]+	Carboxyl fragment.

Note: Experimental mass spectral data was not available. The fragmentation pattern is proposed based on the chemical structure and common fragmentation pathways for aromatic carboxylic acids.



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic carboxylic acids.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-(2-Ethoxyphenyl)acetic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may affect the chemical shift of the acidic proton.
- Instrument Setup: The data should be acquired on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.



 Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable
 volatile solvent such as methanol or acetonitrile. Further dilution may be required depending
 on the ionization technique and instrument sensitivity.
- Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule to induce fragmentation and provide structural information. Electrospray Ionization (ESI) can also be used, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the proposed mass spectrometry fragmentation pathway for **2-(2-Ethoxyphenyl)acetic acid**.



Sample Preparation Compound: 2-(2-Ethoxyphenyl)acetic acid Dissolution in appropriate solvent Spectroscopic Analysis NMR Spectroscopy (1H, 12C) (FTIR-ATR) Data Processing & Interpretation Fourier Transform, Phasing, Referencing Background Subtraction Peak Identification

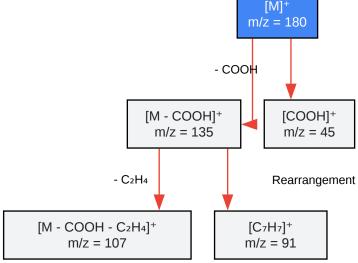
General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general workflow for obtaining and interpreting spectroscopic data.



Proposed Mass Spectrometry Fragmentation of 2-(2-Ethoxyphenyl)acetic Acid $[M]^+$ m/z = 180



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References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data for 2-(2-Ethoxyphenyl)acetic acid (NMR, IR, Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108990#spectroscopic-data-for-2-2-ethoxyphenyl-acetic-acid-nmr-ir-mass-spec]

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